

An In-depth Technical Guide to 3-Methyl-2-furoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-2-furoic acid

Cat. No.: B189696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methyl-2-furoic acid**, a significant heterocyclic compound. The document details its chemical identity, physicochemical properties, key synthetic protocols, and its applications in synthetic chemistry, particularly in the realm of drug discovery and development.

Chemical Identity and Properties

3-Methyl-2-furoic acid is a furan derivative characterized by a carboxylic acid group at the 2-position and a methyl group at the 3-position of the furan ring.[\[1\]](#) This substitution pattern imparts specific reactivity and properties to the molecule.

CAS Number: 4412-96-8[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synonyms:

- 3-Methylfuran-2-carboxylic acid[\[3\]](#)[\[5\]](#)
- 2-Furancarboxylic acid, 3-methyl-[[2](#)][\[3\]](#)[\[4\]](#)
- 3-Methyl-2-furancarboxylic acid[\[2\]](#)
- Elsholtzic acid[\[1\]](#)

- 3-Methylpyromucic Acid[1][2]

A summary of its key quantitative properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ O ₃	[2][3][4]
Molecular Weight	126.11 g/mol	[1][2]
Appearance	White to beige crystalline powder	[1][6]
Melting Point	133-138 °C	[1][3][7]
Boiling Point	236.4 °C at 760 mmHg (Predicted)	[3]
Density	~1.25 g/cm ³ (Predicted)	[3]
Solubility	Soluble in methanol	[1][3]
pKa	3.45 ± 0.20 (Predicted)	[3]

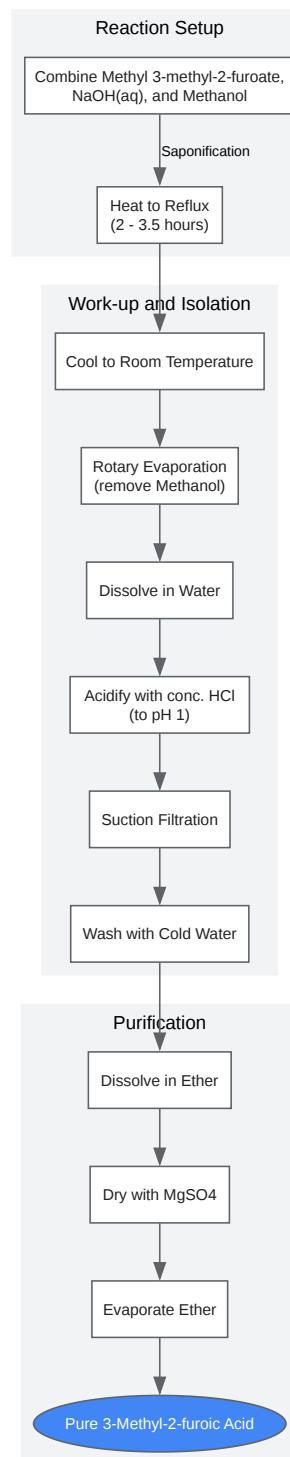
Experimental Protocols

Detailed methodologies for the synthesis of **3-Methyl-2-furoic acid** and its application in palladium-catalyzed reactions are outlined below.

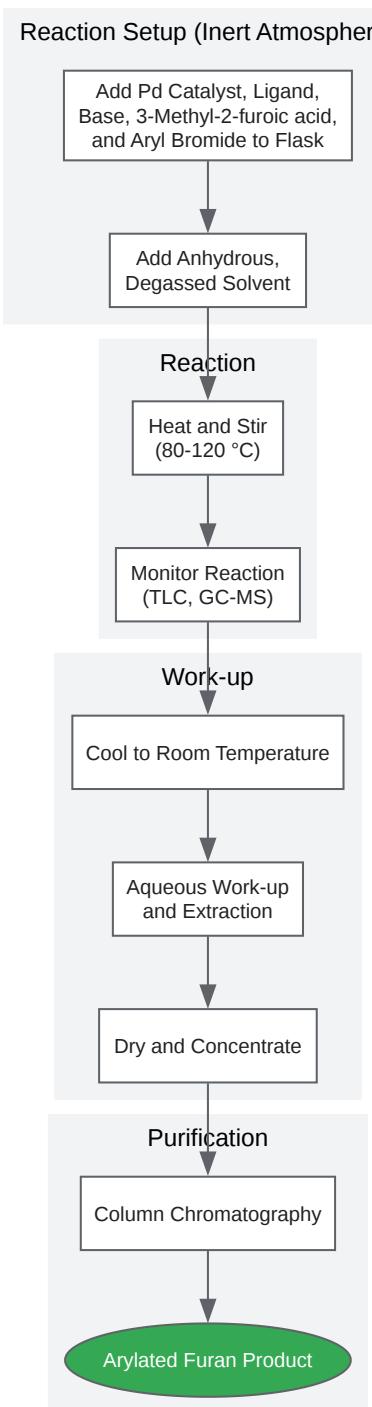
A common and efficient method for the preparation of **3-Methyl-2-furoic acid** is through the saponification of its corresponding methyl ester, methyl 3-methyl-2-furoate.[6][8]

Objective: To synthesize **3-Methyl-2-furoic acid** by the hydrolysis of methyl 3-methyl-2-furoate.

Materials:


- Methyl 3-methyl-2-furoate
- Aqueous sodium hydroxide (NaOH) solution (e.g., 20-30%)
- Methanol (optional, as co-solvent)

- Concentrated hydrochloric acid (HCl)
- Deionized water
- Ether (for extraction)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)


Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine methyl 3-methyl-2-furoate (1.0 equivalent) with an aqueous solution of sodium hydroxide (2.0 equivalents). Methanol can be added as a co-solvent.[\[6\]](#)
- Heat the reaction mixture to reflux and maintain for approximately 2 to 3.5 hours.[\[6\]](#)[\[8\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the organic solvent (if used) by rotary evaporation.[\[6\]](#)
- Dissolve the crude product in water and cool the solution in an ice bath.
- Acidify the solution to a pH of 1 by the slow addition of concentrated hydrochloric acid while stirring vigorously.[\[6\]](#)[\[8\]](#) This will precipitate the **3-Methyl-2-furoic acid**.
- Collect the solid product by suction filtration and wash it with cold water.[\[8\]](#)
- For further purification, the crude product can be dissolved in a suitable organic solvent like ether, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated to yield the pure acid.[\[6\]](#)
- The final product can be dried under vacuum. A typical yield for this procedure is in the range of 90-95%.[\[6\]](#)[\[8\]](#)

Workflow for the Synthesis of 3-Methyl-2-furoic Acid

General Workflow for Pd-Catalyzed Cross-Coupling

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. 3-methyl-2-furoic acid [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methyl-2-furoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189696#3-methyl-2-furoic-acid-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com